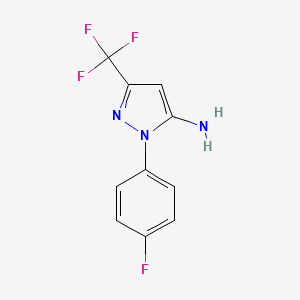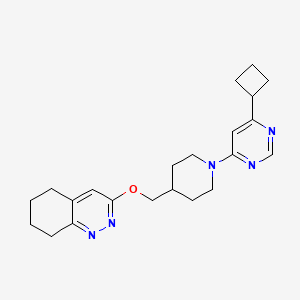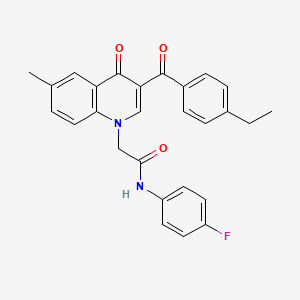
1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyl compounds . The specific synthesis pathway would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a fluorophenyl group at one position and a trifluoromethyl group at another position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
The compound has been utilized in the development of molecular probes targeting the A2A adenosine receptor, crucial for studying receptor interactions and functions. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including those related to 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit high affinity and selectivity as antagonists. These probes, through modifications and conjugations, have enabled advanced studies on receptor binding and signal transduction pathways (Kumar et al., 2011).
Fluoroalkyl Amino Reagents Development
Research has led to the development of fluoroalkyl amino reagents from compounds structurally similar to this compound, facilitating the introduction of fluoro(trifluoromethoxy)methyl groups onto aromatic and heterocyclic scaffolds. This chemical modification is significant for creating new molecules with potential medicinal and agricultural applications, showcasing the versatility of fluorinated pyrazoles in synthetic chemistry (Schmitt et al., 2017).
Synthesis of Fluorinated Pyrazoles
The synthesis of 3-amino-4-fluoropyrazoles, which are closely related to the core structure of this compound, highlights the importance of fluorinated pyrazoles in medicinal chemistry. These compounds serve as versatile building blocks for further chemical transformations, indicating the compound's role in the expansion of fluorinated pharmacophores with enhanced biological activity (Surmont et al., 2011).
Organic Light Emitting Devices (OLEDs) Application
The structural motif of this compound has been applied in the design of organic light-emitting devices. Fluorophores derived from this compound, featuring triphenylamine and phenanthroimidazole moieties, exhibit bluish-green emissions with high efficiency and stability. Such applications underscore the compound's potential in developing advanced materials for electronics and photonics, marking a significant leap in the synthesis of functional organic materials (Tagare et al., 2018).
Schiff Bases Synthesis for Antimicrobial Activity
Additionally, derivatives of this compound have been used in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents and highlights its role in addressing global health challenges (Puthran et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLTMKEBLEGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)
![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)


![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)


![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)
![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)
